

# An In-depth Technical Review of the Probiotic Formulation AB21®

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: The formulation identified as AB21® is a patented probiotic blend, not a hydrochloride salt of a small molecule. It comprises four specific bacterial strains designed to support the immune system, particularly in the context of viral respiratory infections. This technical guide synthesizes the available scientific literature on its composition, mechanism of action, and clinical findings.

## **Composition of AB21®**

AB21® is a proprietary formulation consisting of four specific probiotic strains. The consistent composition across multiple studies provides a basis for its targeted application in clinical research.

Table 1: Strain Composition of AB21® Probiotic Formulation



| Genus               | Species      | Strain Designation | CECT Number |
|---------------------|--------------|--------------------|-------------|
| Lactiplantibacillus | plantarum    | КАВР™ 033          | CECT 30292  |
| Pediococcus         | acidilactici | КАВР™ 021          | CECT 7483   |
| Lactiplantibacillus | plantarum    | КАВР™ 022          | CECT 7484   |
| Lactiplantibacillus | plantarum    | КАВР™ 023          | CECT 7485   |

Data sourced from multiple references.[1]

[2][3][4]

## **Mechanism of Action**

The therapeutic effects of AB21® are attributed to its ability to modulate the host's immune system through the "gut-lung axis". This involves a multi-faceted approach rather than a single pharmacological pathway.[3][5] The proposed mechanisms include:

- Immune System Stimulation: The probiotic strains interact with immune cells in the gutassociated lymphoid tissue (GALT), leading to a systemic immune response. This includes boosting the production of antibodies such as IgG and IgM, which are crucial for fighting viral pathogens like SARS-CoV-2.[2][3]
- Enhancement of Gut Barrier Function: By strengthening the intestinal barrier, AB21® may prevent the translocation of inflammatory molecules, thereby reducing systemic inflammation.[3][6][7]
- Anti-Inflammatory Activity: The formulation has been shown to reduce local inflammation,
  which can help alleviate the severity of symptoms associated with respiratory infections.[6][7]

The interplay of these actions allows AB21® to potentiate the host's acquired immune response, accelerate viral clearance, and reduce the duration and severity of symptoms.[5][7]





Click to download full resolution via product page

Caption: Proposed "Gut-Lung Axis" mechanism of action for the AB21® probiotic formulation.

# **Clinical Efficacy Data**

Clinical trials have evaluated the efficacy of AB21® in adult and pediatric populations for viral respiratory infections. The primary outcomes measured include remission rates, symptom duration, and viral load.



Table 2: Summary of Clinical Trial Outcomes for AB21® in Adults with Mild COVID-19

| Outcome Metric                                                      | AB21® Group           | Placebo Group | p-value |
|---------------------------------------------------------------------|-----------------------|---------------|---------|
| Complete Remission<br>Rate                                          | 53.1%                 | 28.1%         | < 0.05  |
| Symptom Duration                                                    | Significantly Reduced | -             | < 0.05  |
| Viral Load                                                          | Significantly Reduced | -             | < 0.05  |
| Data from a 30-day,<br>randomized, placebo-<br>controlled trial.[5] |                       |               |         |

Table 3: Summary of Clinical Trial Outcomes for AB21® in Children (6mo - 5yr) with URIs

| Outcome Metric                                                                      | Reduction vs. Placebo | Absolute Reduction |
|-------------------------------------------------------------------------------------|-----------------------|--------------------|
| Duration of Fever                                                                   | 40%                   | 1.1 days           |
| Duration of Pain/Discomfort                                                         | 19%                   | 0.7 days           |
| Data from a 15-day,<br>randomized, double-blind,<br>placebo-controlled trial.[6][7] |                       |                    |

# **Experimental Protocols: Clinical Trial Methodology**

The clinical efficacy of AB21® has been assessed in rigorous, controlled studies. The methodologies provide a framework for understanding the evidence supporting its use.

- 4.1. Study in Adults with Mild COVID-19
- Study Design: A randomized, placebo-controlled clinical trial.[5]
- Participants: Outpatients with a confirmed diagnosis of COVID-19 exhibiting mild symptoms.
  [5]



- Intervention: Participants received a daily dose of the AB21® formulation (containing the four specified strains) or a matching placebo.[5]
- Dosage: One capsule per day.[5]
- Duration: The intervention and observation period was 30 days.[5]
- Primary Endpoints:
  - Remission Rate: Defined as the complete elimination of symptoms and a negative viral load test at the end of the study period.[5]
  - Symptom Duration: Time until resolution of key symptoms.[5]
  - Viral Load: Measured to assess the change in viral quantity over the treatment period.[5]
- Safety: Adverse events were monitored throughout the study. No significant adverse events requiring hospitalization were reported.[5]
- 4.2. Study in Children with Upper Respiratory Tract Infections (URIs)
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 75 children aged between 6 months and 5 years with a clinical diagnosis of a viral URI (pharyngitis with fever). The causative viral agents were confirmed via PCR analysis of nasopharyngeal swabs.[6][7]
- Intervention: Participants were randomly assigned to receive either the AB21® probiotic blend or a placebo.[6]
- Dosage: 4 billion Colony Forming Units (CFUs) per day.[6]
- Duration: The intervention period was 15 days.[6]
- Primary Endpoints:
  - Symptom Duration: Specifically measuring the duration of fever and pain/discomfort (assessed via FLACC scale).[6][7]



 Symptom Incidence: Nasal congestion and total number of symptoms were assessed 15 days after the intervention was completed.[6]



Click to download full resolution via product page

Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of AB21®.

## Conclusion



The probiotic formulation AB21® is supported by clinical evidence suggesting its efficacy in reducing the duration and severity of viral respiratory infections in both adult and pediatric populations. Its mechanism of action, centered on the gut-lung axis, involves immune modulation, enhancement of gut barrier function, and anti-inflammatory effects. The data from randomized controlled trials provide a strong basis for its application as a supportive therapy. Further research may continue to elucidate its role across different viral infections and diverse populations.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ingredientsnetwork.com [ingredientsnetwork.com]
- 2. Qu'est-ce qu'AB21®? | Ab-Biotics [ab21probiotic.com]
- 3. What is AB21®? | Ab-Biotics [ab21probiotic.com]
- 4. cphi-online.com [cphi-online.com]
- 5. COVID-19. A probiotic formula reduces symptom duration and viral load, increases antibodies, and improves remission rate among patients with mild symptoms | Zambon [zambon.com]
- 6. Probiotic combination supports respiratory infection recovery for children [nutraingredients.com]
- 7. wholefoodsmagazine.com [wholefoodsmagazine.com]
- To cite this document: BenchChem. [An In-depth Technical Review of the Probiotic Formulation AB21®]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620842#ab21-hydrochloride-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com